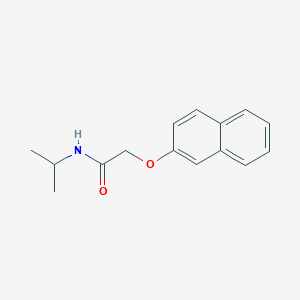
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate, involves several strategies. One such strategy involves chlorination with POCl3 of the 1,5-naphthyridine-4(1 H)-one, which is generated by thermal decarboxylation of 1,5-naphthyridinyl carboxylic acid . This process affords 4-chloro 1,5-naphthyridine .Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is based on the 1,5-naphthyridine scaffold, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-naphthyridines, including Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is involved in the synthesis of various naphthyridine derivatives. For instance, a study presented an efficient two-step method for synthesizing this compound using microwave irradiation, emphasizing its role as an important intermediate in the preparation of naphthyridone derivatives with a broad spectrum of biological activity (Leyva-Ramos et al., 2017).
- Another study focused on the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, showcasing the complex routes and chemical reactions involved in synthesizing naphthyridine derivatives (Kiely, 1991).
Antibacterial Activity
- Naphthyridine derivatives, including ethyl 4-chloro-1,5-naphthyridine-3-carboxylate, have been evaluated for their antibacterial properties. For instance, the synthesis of 1-alkyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their antibacterial activity has been explored, indicating the potential of these compounds in antibacterial applications (Rádl & Hradil, 1991).
Potential in Antimalarial Research
- Research into the antimalarial potential of related naphthyridine compounds has been conducted, although findings indicated no significant antimalarial activity compared to established drugs. This highlights the importance of investigating various derivatives for potential therapeutic applications (Barlin & Tan, 1984).
Synthesis of Novel Derivatives
- Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate is also used in the synthesis of novel chemical derivatives, such as azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones, which have been evaluated for their antibacterial activity (Mogilaiah et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-chloro-1,5-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-6-14-8-4-3-5-13-10(8)9(7)12/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUJIZUBUCDAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC=NC2=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)




![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)




![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)
